3-(Difluoromethyl)-5-methoxycarbonylbenzoic acid
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Overview
Description
3-(Difluoromethyl)-5-methoxycarbonylbenzoic acid is a chemical compound that has garnered significant interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoic acid core substituted with a difluoromethyl group and a methoxycarbonyl group, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethylation reagents such as ClCF2H, which reacts with the benzoic acid derivative under specific conditions to form the desired product . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-5-methoxycarbonylbenzoic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The choice of reagents and reaction conditions is critical to achieving the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-methoxycarbonylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl and methoxycarbonyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
3-(Difluoromethyl)-5-methoxycarbonylbenzoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-methoxycarbonylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The methoxycarbonyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Difluoromethyl)-5-methoxycarbonylbenzoic acid include other difluoromethylated benzoic acids and their derivatives. Examples include:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
3-(difluoromethyl)-5-methoxycarbonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-16-10(15)7-3-5(8(11)12)2-6(4-7)9(13)14/h2-4,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDTZWKJQKJSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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